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Introduction

Bexobrutideg (NX-5948) is a first-in-class, orally bioavailable, and central nervous system
(CNS) penetrant small molecule that represents a significant advancement in the landscape of
B-cell malignancy therapeutics. It functions as a targeted protein degrader of Bruton's tyrosine
kinase (BTK), a clinically validated target in various B-cell cancers. Unlike traditional BTK
inhibitors that block the enzyme's activity, bexobrutideg facilitates the complete elimination of
the BTK protein, offering a novel mechanism to overcome resistance and address the
scaffolding functions of BTK. This technical guide provides a comprehensive overview of the
discovery and development timeline of bexobrutideg, its mechanism of action, preclinical data,
and clinical trial results.

Discovery and Preclinical Development

While specific details of the initial medicinal chemistry campaign remain proprietary to Nurix
Therapeutics, the discovery of bexobrutideg was driven by the need to overcome the
limitations of existing BTK inhibitors, namely acquired resistance mutations and the kinase-
independent scaffolding function of BTK.[1][2][3] The development of a heterobifunctional
degrader that hijacks the ubiquitin-proteasome system was a key strategic approach.[4][5]

Bexobrutideg is a chimeric molecule designed to bind simultaneously to BTK and the cereblon
(CRBN) E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[4][6] This
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proximity leads to the polyubiquitination of BTK, marking it for degradation by the 26S
proteasome.[4][5]

Preclinical Pharmacology

Preclinical studies demonstrated that bexobrutideg is a potent and selective degrader of both
wild-type and clinically relevant mutant forms of BTK.[3][7]

Table 1: In Vitro Degradation of BTK by Bexobrutideg

DC50
Cell Line/System BTK Form (Concentration for Reference
50% Degradation)

Lymphoma Cell Lines Wild-type <1nM [7]

Peripheral Blood

Mononuclear Cells Wild-type <1nM [7]
(PBMCs)
Cell Lines C481S mutant 1.0 nM [7]

Primary Human B

Wild-type 0.34 nM [6]
Cells

Bexobrutideg's catalytic mechanism of action allows a single molecule to mediate the
degradation of multiple BTK protein copies.[8] Preclinical data highlighted that one molecule of
bexobrutideg can degrade approximately 10,000 copies of BTK per hour.

In vivo studies using xenograft models of B-cell malignancies demonstrated significant tumor
growth inhibition, even in models harboring BTK resistance mutations.[4][9] Furthermore,
bexobrutideg exhibited the ability to penetrate the CNS in animal models, a critical feature for
treating B-cell malignancies with CNS involvement.[7][8]

Mechanism of Action

Bexobrutideg's mechanism of action is centered on targeted protein degradation. The
molecule acts as a molecular glue between BTK and the E3 ubiquitin ligase cereblon. This
induced proximity facilitates the transfer of ubiquitin molecules to BTK, leading to its
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degradation by the proteasome and thereby eliminating both its enzymatic and scaffolding
functions.
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Clinical Development

Bexobrutideg's mechanism of action.

Bexobrutideg has undergone extensive clinical evaluation in patients with relapsed or

refractory B-cell malignancies.

Phase 1al/lb Clinical Trial (NCT05131022)

This first-in-human, open-label, dose-escalation and expansion study evaluated the safety,

tolerability, and preliminary efficacy of bexobrutideg in patients with various B-cell

malignancies who had received multiple prior therapies.[2][5][10]

Table 2: Key Clinical Efficacy Data from the Phase 1a/lb Trial of Bexobrutideg

. Objective Data
L Patient Key
Indication . Response T Cutoff/IRefer
Population Highlights
Rate (ORR) ence
) Durable
Chronic
: responses,
Lymphocytic . o
) including in
Leukemia
Relapsed/Ref patients with 12-Mar-
(CLL) / Small 80.9% ]
) ractory (evaluable) prior BTK and  2025[2][11]
Lymphocytic
Lvmoh BCL2
mphoma
ymp inhibitor
(SLL)
exposure.[11]
Rapid and
durable
responses,
Waldenstrém
) Relapsed/Ref regardless of  12-Mar-
Macroglobuli 84.2% ) )
) ractory (evaluable) prior BTKi 2025[5][12]
nemia (WM)
therapy or
mutation
status.[5][12]
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The safety profile of bexobrutideg was generally well-tolerated, with the most common
treatment-emergent adverse events being petechiae, diarrhea, purpura/contusion, neutropenia,
and thrombocytopenia, which were mostly low-grade.[5][12]

Pivotal Phase 2 DAYBreak Study (NCT07221500)

Based on the promising results from the Phase 1 trial, Nurix initiated the DAYBreak study, a
pivotal single-arm Phase 2 trial of bexobrutideg in patients with relapsed or refractory CLL.

Primary Endpoint:
Overall Response Rate (ORR)
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Workflow of the DAYBreak pivotal Phase 2 study.

Experimental Protocols

Detailed experimental protocols for the discovery and preclinical evaluation of bexobrutideg
are not fully available in the public domain. However, based on published summaries, the
following methodologies were likely employed.

In Vitro BTK Degradation Assay (Western Blot)

o Objective: To quantify the degradation of BTK protein in cancer cell lines upon treatment with
bexobrutideg.

e Methodology:
o Cell Culture: B-cell malignancy cell lines (e.g., TMD8) are cultured in appropriate media.

o Treatment: Cells are treated with varying concentrations of bexobrutideg for a specified
duration.

o Cell Lysis: Cells are lysed to extract total protein.

o Protein Quantification: Protein concentration is determined using a standard assay (e.g.,
BCA assay).
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o SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE,
transferred to a membrane, and probed with primary antibodies specific for BTK and a
loading control (e.g., GAPDH).

o Detection: An appropriate secondary antibody conjugated to a reporter enzyme (e.g.,
HRP) is used for detection via chemiluminescence.

o Analysis: Densitometry is used to quantify BTK protein levels relative to the loading
control, and DC50 values are calculated.[4]

In Vivo Xenograft Tumor Model

» Objective: To assess the anti-tumor efficacy of bexobrutideg in a living organism.
o Methodology:

o Cell Implantation: Human B-cell malignancy cells (e.g., TMD8 with wild-type or mutant
BTK) are implanted subcutaneously into immunocompromised mice.[4][13]

o Tumor Growth: Tumors are allowed to establish and grow to a palpable size.

o Treatment Administration: Mice are randomized into treatment and control groups.
Bexobrutideg is administered orally at various doses and schedules.

o Tumor Measurement: Tumor volume is measured regularly using calipers.

o Endpoint: The study is concluded when tumors in the control group reach a predetermined
size, and tumor growth inhibition is calculated.[4][13]

Conclusion

Bexobrutideg (NX-5948) is a promising, first-in-class BTK protein degrader with a novel
mechanism of action that has demonstrated significant preclinical and clinical activity in various
B-cell malignancies. Its ability to degrade both wild-type and mutant BTK, coupled with its CNS
penetrance, positions it as a potentially transformative therapy for patients who have developed
resistance to conventional BTK inhibitors. The ongoing clinical development, including the
pivotal DAYBreak study, will further elucidate its role in the evolving treatment paradigm for B-
cell cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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